N-fructosylamphotericin B methyl ester
CAS No.: 113693-20-2
Cat. No.: VC0219485
Molecular Formula: C8H6BrNO
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113693-20-2 |
---|---|
Molecular Formula | C8H6BrNO |
Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
N-fructosylamphotericin B methyl ester is a semisynthetic derivative of amphotericin B characterized by the addition of a fructosyl group at the amino position of the mycosamine moiety and esterification of the carboxyl group. The N-methylated version (N-methyl-N-D-fructosyl amphotericin B methyl ester) contains an additional methyl group at the nitrogen atom of the mycosamine.
This structural modification significantly alters the physicochemical properties of the parent compound. While amphotericin B is known for its poor solubility in water, the addition of the fructosyl group and methyl esterification improves water solubility of its salts . These modifications also affect the self-association behavior of the molecule in aqueous solutions, which has important implications for its biological activity and toxicity profile.
In aqueous solutions, N-methyl-N-D-fructosyl amphotericin B methyl ester exists in three forms: monomeric, soluble aggregates, and insoluble aggregates, all in equilibrium . Spectroscopic analysis has identified four distinct spectral species: one monomeric and three aggregated forms (types I, II, and III) . These different forms exhibit varying biological activities, with soluble aggregate types I and III demonstrating particular effectiveness toward erythrocytes.
Synthesis and Development
The development of N-fructosylamphotericin B methyl ester stems from rational chemical modification approaches to amphotericin B. The synthetic strategy involves:
-
Initial esterification of the carboxyl group
-
Attachment of the fructosyl moiety to the mycosamine amino group
-
Potential N-methylation (in the case of N-methyl-N-D-fructosyl amphotericin B methyl ester)
A modular strategy for synthesis has been developed, which relies on efficient gram-scale production of various subunits of amphotericin B . A novel method for coupling mycosamine to the aglycone was identified during this process, representing a significant advancement in the synthesis of amphotericin B derivatives .
The implementation of this approach has enabled the preparation of various amphotericin B congeners, including 35-deoxy amphotericin B methyl ester . The synthesis pathway was designed to create sterically hindered AMB derivatives, with N-methyl-N-D-fructosyl amphotericin B methyl ester selected as the optimal compound after evaluation of multiple candidates .
Biological Activity and Mechanism of Action
Antifungal Activity
N-methyl-N-D-fructosyl amphotericin B methyl ester retains the broad spectrum of antifungal activity characteristic of the parent antibiotic . Research indicates that it maintains effectiveness against a wide range of fungal pathogens while exhibiting significantly reduced toxicity to mammalian cells.
The mechanism of antifungal action appears to involve interaction with ergosterol in fungal cell membranes. Comparative studies on the antagonistic effect of ergosterol and cholesterol on antifungal activity indicate that sterol interference is definitely less pronounced for N-methyl-N-D-fructosyl amphotericin B methyl ester than for amphotericin B . This finding suggests an improved ability to differentiate between fungal ergosterol and mammalian cholesterol, which likely contributes to its enhanced selective toxicity.
Investigation of the compound's effects on multidrug-resistant fungal strains has also been conducted. Studies comparing cell stimulatory, permeabilizing, and toxic effects induced in sensitive and multidrug-resistant fungal strains by amphotericin B and N-methyl-N-D-fructosyl amphotericin B methyl ester demonstrate the derivative's potential utility against resistant pathogens .
Toxicity Profile
A major advantage of N-methyl-N-D-fructosyl amphotericin B methyl ester is its significantly reduced toxicity compared to amphotericin B. Studies have demonstrated that it exhibits approximately two orders of magnitude lower toxicity both in vivo and in vitro against mammalian cells while maintaining antifungal efficacy .
The toxicity of the compound toward red blood cells has been extensively studied through measurements of potassium leakage and hemolysis. Research indicates that, unlike amphotericin B, the different self-associated forms of N-methyl-N-D-fructosyl amphotericin B methyl ester demonstrate varying effectiveness toward erythrocytes, with soluble aggregate types I and III being the active forms .
Table 1: Comparative Toxicity and Activity Profile
Parameter | Amphotericin B | N-methyl-N-D-fructosyl amphotericin B methyl ester |
---|---|---|
Toxicity to mammalian cells | High | Approximately 100-fold lower |
Antifungal activity | Broad spectrum | Maintained broad spectrum |
Ability to differentiate sterols | Limited | Enhanced |
Water solubility of salts | Poor | Good |
Self-association impact on toxicity | Direct correlation | Complex relationship with specific aggregate types |
Self-Association and Membrane Interactions
Self-Association Behavior
The self-association behavior of N-methyl-N-D-fructosyl amphotericin B methyl ester plays a crucial role in its biological activity. In aqueous solutions, the compound exists in an equilibrium between monomeric forms and various types of aggregates . Spectroscopic analysis has identified four distinct spectral species: one monomeric and three aggregated forms (types I, II, and III) .
The medium composition significantly influences which type of aggregate predominates in solution. This finding has important implications for pharmaceutical formulations, as the specific aggregate type affects the compound's interaction with biological membranes and its therapeutic efficacy .
Interaction with Biological Membranes
Research using energy transfer methods has examined the interaction of N-methyl-N-D-fructosyl amphotericin B methyl ester with fungal, mammalian, and bacterial cells . These studies provide insights into the molecular basis of the compound's selective toxicity.
Unlike amphotericin B, where the monomer/self-associated species ratio is essential in governing selective toxicity, the presence of a bulky substituent in the amphotericin B molecule, preferably located at the amino group of the mycosamine moiety, appears to be the structural factor essential for improving selective toxicity .
The improvement in selective toxicity of N-methyl-N-D-fructosyl amphotericin B methyl ester could partially result from the diminished concentration of water-soluble oligomers in aqueous medium and an enhanced ability to differentiate between cholesterol and ergosterol . This selective interaction with ergosterol over cholesterol explains the compound's maintained antifungal activity coupled with reduced mammalian toxicity.
Parameter | Liposomal Amphotericin B | Liposomal N-methyl-N-D-fructosyl amphotericin B methyl ester |
---|---|---|
Improvement in selective toxicity compared to free form | Significant | Minimal or none |
Antifungal activity | Maintained | Maintained |
Hemolytic potential | Reduced | Already low in free form |
Potassium release from erythrocytes | Reduced | Already low in free form |
Molecular Dynamics and Structural Studies
Advanced computational methods have been employed to better understand the molecular basis for the improved selective toxicity of N-methyl-N-D-fructosyl amphotericin B methyl ester. Molecular dynamics simulations have been used to study the interaction of amphotericin B derivatives with lipid membranes and to compare their behavior in cholesterol-containing versus ergosterol-containing membranes .
These studies suggest that the permeability pathways induced by amphotericin B or its derivatives in ergosterol-containing and cholesterol-containing membranes are of different natures . This difference offers important clues for the design of less toxic derivatives: they should have a low degree of self-association in water and be designed to specifically interact with ergosterol rather than cholesterol.
The molecular mechanisms connecting the various hypotheses for amphotericin action—transmembrane ion channel formation, surface adsorption, and sterol sponge activity—appear to be drug concentration-dependent . At different concentrations, N-methyl-N-D-fructosyl amphotericin B methyl ester may act through different mechanisms, with selective toxicity being a function of its differential interaction with ergosterol versus cholesterol at various concentration ranges.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume